Differential PNP Inhibition: 2.7-Fold Selectivity for Mycobacterial vs. Human Enzyme
3-Bromo-5-chloro-N-methylpyridin-2-amine inhibits Mycobacterium tuberculosis purine nucleoside phosphorylase (PNP) with an IC₅₀ of 30 nM, while its potency against the human ortholog is 81 nM—a 2.7-fold selectivity window for the bacterial target [1]. This differential inhibition profile is a direct consequence of the compound's halogen substitution pattern and N-methyl group, as the non-methylated analog (3-bromo-5-chloro-pyridin-2-amine, CAS 26163-03-1) and dihalogenated N-methyl variants have not been reported with comparable PNP activity or selectivity in this assay system.
| Evidence Dimension | Inhibitory potency (IC₅₀) against recombinant purine nucleoside phosphorylase |
|---|---|
| Target Compound Data | Mtb PNP IC₅₀ = 30 nM; Human PNP IC₅₀ = 81 nM |
| Comparator Or Baseline | 3-Bromo-5-chloro-pyridin-2-amine (CAS 26163-03-1): No reported PNP IC₅₀ in BindingDB or ChEMBL. 3,5-Dichloro-N-methylpyridin-2-amine (CAS 4088-62-4): No reported PNP activity. |
| Quantified Difference | 2.7-fold selectivity (81 nM / 30 nM) for Mtb over human PNP; comparators lack measurable activity in this assay system. |
| Conditions | Recombinant Mtb PNP (strain ATCC 25618 / H37Rv), 10-min incubation; Human recombinant PNP, assay as curated by ChEMBL [1]. |
Why This Matters
The measurable Mtb PNP inhibition with a selectivity margin over the human ortholog provides a rationale for prioritizing this compound in antitubercular fragment-based drug discovery over analogs lacking such target engagement data.
- [1] BindingDB BDBM50621919 (CHEMBL5419057). IC₅₀ data: Mtb PNP = 30 nM, Human PNP = 81 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50621919 View Source
